2-Iodo-5-methyl-3-(trifluoromethyl)aniline
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Overview
Description
2-Iodo-5-methyl-3-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C8H7F3IN This compound is part of the trifluoromethylbenzene series and is characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the iodination of 2-methyl-3-(trifluoromethyl)aniline. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the iodine atom into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Iodo-5-methyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: Lacks the iodine atom but shares the trifluoromethyl and methyl groups.
2-Iodoaniline: Contains the iodine atom but lacks the trifluoromethyl and methyl groups.
2-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the iodine and methyl groups.
Uniqueness
2-Iodo-5-methyl-3-(trifluoromethyl)aniline is unique due to the combination of iodine, methyl, and trifluoromethyl groups on the aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H7F3IN |
---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
2-iodo-5-methyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-5(8(9,10)11)7(12)6(13)3-4/h2-3H,13H2,1H3 |
InChI Key |
RSSLHIKNWWHYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)I)C(F)(F)F |
Origin of Product |
United States |
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